
(1S)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine
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Description
(1S)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
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Biological Activity
(1S)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine, also known by its CAS number 1334160-91-6, is a heterocyclic compound featuring an oxazole ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
- Molecular Formula : C₆H₁₀N₂O
- Molecular Weight : 126.16 g/mol
- IUPAC Name : (1S)-1-(5-methyl-1,3-oxazol-2-yl)ethanamine
The oxazole ring structure contributes to its reactivity and biological interactions, making it a valuable scaffold for drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|
Staphylococcus aureus | 0.0039 - 0.025 mg/mL | Complete death observed within 8 hours |
Escherichia coli | 0.0195 mg/mL | Active against multiple strains |
Bacillus mycoides | 0.0048 mg/mL | Demonstrated strong inhibition |
Candida albicans | 0.039 mg/mL | Effective antifungal activity |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Research indicates that it may inhibit cell proliferation in certain cancer cell lines:
Cell Line | IC₅₀ Value | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 10 µM | Induces apoptosis via caspase activation |
HeLa (Cervical Cancer) | 15 µM | Disruption of cell cycle progression |
The mechanism involves modulation of key signaling pathways associated with cell survival and proliferation, suggesting its utility in cancer therapeutics.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The oxazole moiety allows for hydrogen bonding with enzyme active sites, potentially inhibiting their function.
- Receptor Modulation : The compound may modulate receptor signaling pathways, influencing cellular responses to external stimuli.
Case Studies
A series of case studies have been conducted to further elucidate the biological effects of this compound:
-
Study on Antimicrobial Efficacy :
- Objective: Assess the efficacy against Gram-positive and Gram-negative bacteria.
- Findings: Demonstrated significant zones of inhibition compared to control groups.
-
In Vivo Cancer Model Study :
- Objective: Evaluate anticancer effects in xenograft models.
- Findings: Tumor growth was significantly reduced in treated groups compared to controls.
Properties
Molecular Formula |
C6H10N2O |
---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
(1S)-1-(5-methyl-1,3-oxazol-2-yl)ethanamine |
InChI |
InChI=1S/C6H10N2O/c1-4-3-8-6(9-4)5(2)7/h3,5H,7H2,1-2H3/t5-/m0/s1 |
InChI Key |
BCZCRYDWZCGWIP-YFKPBYRVSA-N |
Isomeric SMILES |
CC1=CN=C(O1)[C@H](C)N |
Canonical SMILES |
CC1=CN=C(O1)C(C)N |
Origin of Product |
United States |
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